

A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-O-Isopropylidene-D-erythronolactone

Cat. No.: B2681351

[Get Quote](#)

Introduction: **2,3-O-Isopropylidene-D-erythronolactone** is a versatile chiral synthon widely employed in organic synthesis and medicinal chemistry. As a protected derivative of D-erythronolactone, its unique structure, featuring a lactone ring and a rigid isopropylidene group, allows for stereoselective reactions, making it an invaluable building block for the synthesis of complex, biologically active molecules.^{[1][2]} This guide provides an in-depth overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. It has been utilized as a starting material for the synthesis of natural products like steroid hormones, terpenoids, leukotrienes, and pyrrolizidine alkaloids.^{[3][4]} Recent research has also focused on its potential in developing new antiviral and anticancer agents.^[3]

Core Properties

The fundamental properties of **2,3-O-Isopropylidene-D-erythronolactone** are summarized below. These data are critical for its use in synthetic chemistry, dictating reaction conditions and purification strategies.

Chemical and Physical Data

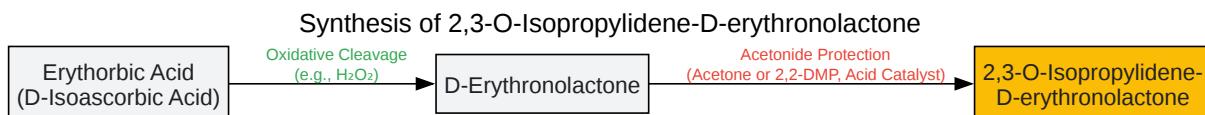
The compound is typically a white to off-white crystalline solid.^{[1][3]} It has low solubility in water but is soluble in many organic solvents, including acetone, chloroform, and ethanol.^[3]

Property	Value	Citations
CAS Number	25581-41-3	[1] [3] [5]
Molecular Formula	C ₇ H ₁₀ O ₄	[1] [2] [3] [5]
Molecular Weight	158.15 g/mol	[1] [3] [5] [6]
IUPAC Name	(3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][3] [4]dioxol-4-one	[3] [6]
Appearance	White to off-white crystalline solid/powder	[1] [3] [7]
Melting Point	67-69 °C	[1] [5] [8] [9]
Optical Rotation	[α] ²⁰ /D approx. -114° to -124° (c=1-2 in H ₂ O)	[1] [5] [10]
Solubility	Low in water; Soluble in ethanol, chloroform, acetone	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

Spectroscopy	Data	Citations
¹ H NMR	(100 MHz, CDCl ₃) δ : 4.89 (dt, 1H), 4.75 (d, 1H), 4.42 (d, 2H), 1.46 (s, 3H), 1.37 (s, 3H)	[4]
IR	(CHCl ₃) cm ⁻¹ : 1786 (C=O, γ -lactone)	[4]

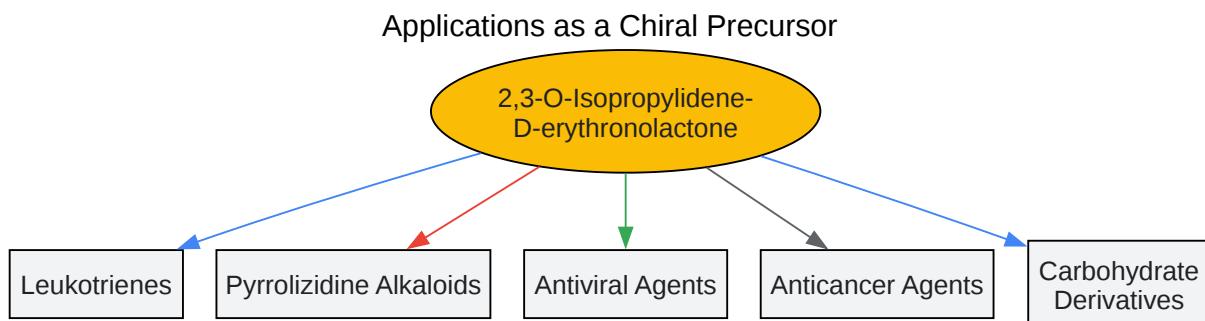

Synthesis and Applications

2,3-O-Isopropylidene-D-erythronolactone is a crucial intermediate, valued for its ability to introduce chirality into target molecules. Its synthesis is well-established, and its applications

are diverse.

Synthetic Workflow

The most common synthesis involves the acid-catalyzed protection of D-erythronolactone, which can be generated from the oxidative cleavage of erythorbic acid (D-isoascorbic acid).^[4] ^[11] This process is efficient and can be performed on a large scale.^[4]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from Erythorbic Acid to the target lactone.

Role as a Chiral Precursor

This lactone serves as a foundational chiral building block. The protected diol allows for selective manipulation of the lactone functionality, which can be reduced to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) with reagents like diisobutylaluminum hydride (DIBAL-H).^[4]^[12] This opens pathways to a wide array of complex molecules.

[Click to download full resolution via product page](#)

Caption: Diverse molecular classes synthesized from the title compound.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. The following protocols are based on established methods.

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

This procedure details the acid-catalyzed protection of D-erythro- γ -lactone.[\[4\]](#)[\[12\]](#)

- Materials:

- D-erythro- γ -lactone
- Acetone (anhydrous)
- 2,2-dimethoxypropane (2,2-DMP)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Anhydrous ether
- Triethylamine
- Hexanes
- Nitrogen gas supply

- Procedure:

- A mixture of D-erythro- γ -lactone (0.20 mol), 2,2-dimethoxypropane (0.61 mol), and 500 mL of acetone is stirred at room temperature in a flask.[\[12\]](#)
- p-Toluenesulfonic acid monohydrate (2.2 mmol) is added to the stirred mixture.[\[12\]](#)

- The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.[4][12]
- In a separate flask, a solution of anhydrous ether (500 mL) and triethylamine (0.44 mol) is prepared and cooled to 5°C in an ice bath.[4]
- The reaction mixture from step 3 is decanted into the cold triethylamine solution to quench the acid catalyst.[4]

- Work-up and Purification:
 - The quenched mixture is filtered, and the filtrate is concentrated using a rotary evaporator. [4]
 - The resulting residue is dissolved in 250 mL of ether and filtered through a pad of silica gel to remove polar impurities.[4]
 - The ether is removed under reduced pressure, and the resulting solid is treated with 225 mL of hexanes to induce precipitation.[4]
 - The mixture is refrigerated at 0°C for at least 3.5 hours to maximize crystallization.[4][12]
 - The product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield **2,3-O-isopropylidene-D-erythronolactone** as a white solid.[4][12]

Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythroose (Lactol)

The lactone can be readily reduced to the corresponding hemiacetal (lactol), a valuable intermediate.[4]

- Materials:
 - **2,3-O-Isopropylidene-D-erythronolactone**
 - Anhydrous solvent (e.g., Toluene or THF)
 - Diisobutylaluminum hydride (DIBAL-H, solution in a suitable solvent)

- Nitrogen gas supply
- Procedure:
 - A solution of the lactone in an anhydrous solvent is prepared in a flame-dried flask under a nitrogen atmosphere.
 - The solution is cooled to -78°C using a dry ice/acetone bath.[12]
 - A solution of DIBAL-H is added dropwise to the stirred lactone solution, maintaining the low temperature.[12] The reaction progress is monitored by TLC.
 - Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by water or Rochelle's salt solution) at -78°C.
 - The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude lactol, which can be used directly or purified further.[12]

Biological Activity and Applications

Beyond its role as a synthon, **2,3-O-Isopropylidene-D-erythronolactone** and its derivatives have shown potential biological activities.

- Antimicrobial and Antitumor Properties: Studies have indicated that the compound possesses anti-inflammatory, antiviral, antitumor, and antifungal properties.[3] Its carbon chain has been suggested as essential for its activity against tuberculosis, potentially by binding to the adenosine receptor in the bacterial cell membrane.[3][13]
- Drug Development: It is a key starting material in the synthesis of various pharmaceutical agents.[1][7] For instance, it was used to synthesize pyrimidine-2,4-diamines as potential selective inhibitors of dihydrofolate reductase from *Mycobacterium tuberculosis*.[14] Its rigid, chiral structure makes it an ideal scaffold for designing new drugs targeting metabolic pathways.[1]

Analytical and Safety Information

- **Analytical Methods:** The identity and purity of the compound are typically confirmed using spectroscopic techniques like ^1H NMR, ^{13}C NMR, and IR spectroscopy.[3][4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantification and purity assessment.[3]
- **Safety and Handling:** The compound is a combustible solid.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[9] If dust is generated, a dust mask (e.g., N95) is recommended.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] According to available safety data, it is not classified as a carcinogen.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 25581-41-3: (-)-2,3-O-isopropylidene-D-erythro-*lactone* [cymitquimica.com]
- 3. glycodepot.com [glycodepot.com]
- 4. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 5. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 6. 2,3-O-Isopropylidene-D-erythronolactone | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE | 25581-41-3 [chemicalbook.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. lgcstandards.com [lgcstandards.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. benchchem.com [benchchem.com]

- 13. biosynth.com [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2681351#2-3-o-isopropylidene-d-erythronolactone-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com